2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine
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Overview
Description
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine is an organic compound with the molecular formula C10H15N3O2 It is characterized by the presence of a nitrophenyl group attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine typically involves the reaction of 2-nitroaniline with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,2-propanediamine: A related compound with similar structural features but lacking the nitrophenyl group.
2-methyl-2-nitro-1-propanol: Another related compound with a nitro group but different functional groups.
Uniqueness
2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine is unique due to the presence of both the nitrophenyl and diamine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-1-N-(2-nitrophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-5-3-4-6-9(8)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
KPSCUJFWZHWWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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